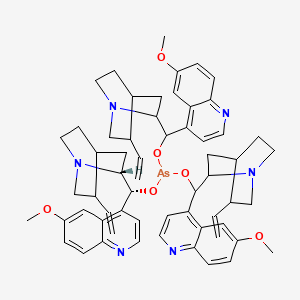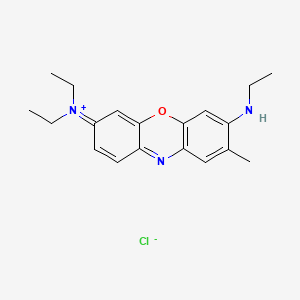
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenoxazin-5-ium core, which is substituted with diethylamino and ethylamino groups, enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with phenoxazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phenoxazin-5-ium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and as a staining agent for cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The compound exerts its effects through its ability to interact with biological molecules and cellular structures. Its phenoxazin-5-ium core allows it to bind to nucleic acids and proteins, altering their function and activity. The diethylamino and ethylamino groups enhance its solubility and facilitate its uptake by cells, making it effective in various biological assays.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
2-Dimethylaminoethyl chloride hydrochloride: Utilized as an intermediate in organic synthesis.
Uniqueness
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
CAS No. |
31857-17-7 |
|---|---|
Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;/h8-12H,5-7H2,1-4H3;1H |
InChI Key |
ZCWXVKPTNSXFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


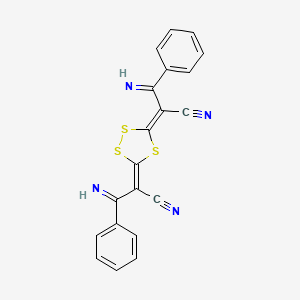
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
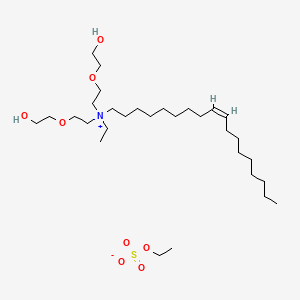
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
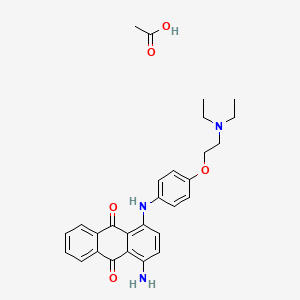



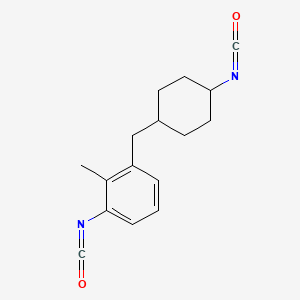
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
